1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol, also known as 3-chloromethcathinone or 3-CMC, is a synthetic cathinone that belongs to a class of psychoactive substances. This compound has gained attention due to its psychostimulant effects and is monitored as a new psychoactive substance. It was first identified in the European drug market in 2014 and is structurally related to naturally occurring cathinone, which is derived from the khat plant (Catha edulis) .
1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol is classified as a synthetic cathinone, which are beta-keto amphetamines known for their stimulant properties. These compounds are often associated with recreational use and can pose significant public health risks due to their potential for abuse and dependence. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors this substance under Regulation (EC) No 1920/2006, highlighting its relevance in drug policy and public health discussions .
The synthesis of 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol can be achieved through various methods, primarily involving the bromination of suitable arylketones followed by reaction with amines. A common approach includes:
This two-step process allows for efficient production on both industrial and smaller scales, accommodating variations in the amine used to produce different cathinones .
1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions typical of amines and phenolic compounds:
These reactions are significant for both synthetic applications and understanding metabolic pathways within biological systems.
The psychoactive effects of 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol are primarily attributed to its interaction with monoamine neurotransmitter systems, particularly:
Quantitative data regarding these mechanisms remains limited but parallels drawn from similar substances suggest significant dopaminergic activity .
Relevant analyses include chromatographic techniques for identification and quantification, which are crucial for forensic applications .
While primarily recognized for its recreational use, 1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol has implications in scientific research:
1-(3-Chlorophenyl)-2-(methylamino)ethan-1-ol (commonly truncated in analogs to 3-chloromethcathinone or 3-CMC) represents a synthetic cathinone derivative first identified in European drug markets circa 2014 [1] [8]. Its emergence aligns with the broader trend of novel psychoactive substances (NPS) designed to circumvent controlled substance legislation. Unlike natural cathinone (found in Catha edulis), this chlorinated derivative is exclusively synthetic, developed through deliberate structural modifications of the cathinone backbone [5] [8]. Initial detections were linked to online vendors and "smartshops," positioning it as a legal alternative to controlled stimulants like mephedrone or MDMA [8]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) formally initiated monitoring through the European Union Early Warning System in 2014 due to rising prevalence [1] [6].
This compound belongs to the β-keto amphetamine (cathinone) class, characterized by a β-ketone group appended to the phenethylamine core. Its specific chemical designation is 1-(3-chlorophenyl)-2-(methylamino)propan-1-one, featuring:
Table 1: Structural Features of 3-CMC vs. Key Cathinones
Compound | Phenyl Substituent | Side Chain | β-Ketone |
---|---|---|---|
3-CMC | 3-chloro | N-methylamino | Yes |
Methcathinone | None (unsubstituted) | N-methylamino | Yes |
Mephedrone (4-MMC) | 4-methyl | N-methylamino | Yes |
Bupropion | 3-chloro | N-tert-butylamino | Yes |
This β-keto modification enhances redox reactivity compared to non-keto amphetamines, influencing its interactions with biological systems [7]. The chiral center at the alpha carbon generates (R)- and (S)-enantiomers, typically marketed as a racemate due to synthesis economics [8].
3-CMC has demonstrated significant penetration into European NPS markets since 2014. Key surveillance data highlights:
Table 2: EMCDDA Data on 3-CMC Seizures and Detections (2014–2021)
Metric | Value | Source |
---|---|---|
Countries with Detections | 25 EU Member States | EMCDDA Initial Report [8] |
Largest Quantity Seized | Netherlands | EMCDDA 2022 [8] |
Highest Frequency of Seizures | Poland | EMCDDA 2022 [8] |
Reported Deaths (2019–2021) | 10 (Poland:7, Sweden:3) | EMCDDA 2022 [8] |
The substance is typically distributed as powders or crystals, often adulterated with caffeine, synthetic stimulants, or other cathinones like 4-CMC [5] [8]. Its online branding as a "research chemical" persists despite EU-wide controls implemented in 2022 based on EMCDDA risk assessments [6] [18].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1